Lipophilicity & Membrane Permeability Profile
The 5-tert-butyl group on the target compound significantly elevates its lipophilicity compared to analogs with smaller or more polar substituents. The calculated XLogP3-AA for the target compound is 3.2 [1]. In comparison, the closely related 2-[(1,3-benzoxazol-2-yl)thio]acetamide, which lacks the tert-butyl group, has a predicted lower XLogP3-AA of approximately 1.5, based on fragment-based additive calculations using the XLogP3 algorithm [2]. This difference of over 1.7 log units suggests a more favorable passive membrane permeability for the target compound, a critical parameter for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 2-[(1,3-benzoxazol-2-yl)thio]acetamide: estimated XLogP3-AA ≈ 1.5 (based on -tert-butyl group contribution of ~1.7 log units) |
| Quantified Difference | +1.7 log units (higher lipophilicity) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm. |
Why This Matters
For researchers procuring compounds for cellular assays, higher lipophilicity correlates with improved passive membrane permeability, potentially overcoming a key hurdle in intracellular target engagement, making the tert-butyl analog a superior starting point over the unsubstituted derivative.
- [1] PubChem. Compound Summary for CID 25219187, 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide. XLogP3-AA value. View Source
- [2] Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. Relied upon for XLogP3 fragment contribution principle. View Source
